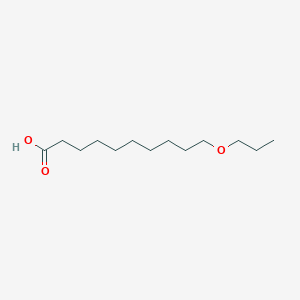

Acide 10-propoxydécanoïque

Vue d'ensemble

Description

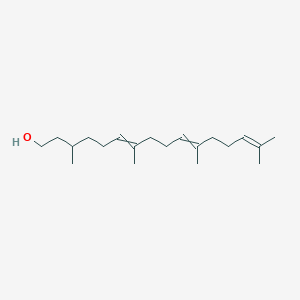

O-11 est un analogue de l'acide myristique, un acide gras saturé à 14 atomes de carbone, dans lequel le groupe méthylène en position 11 est remplacé par un oxygène. Ce composé est hautement efficace et sélectif pour tuer Trypanosoma brucei, le parasite protozoaire responsable de la maladie du sommeil africaine . Les effets toxiques de O-11 semblent être dus à sa capacité à inhiber l'incorporation d'un seul myristate dans l'ancre glycosylphosphatidylinositol (GPI) de la glycoprotéine de surface variante (VSG), une protéine essentielle pour échapper à la réponse immunitaire de l'hôte .

Applications De Recherche Scientifique

O-11 has several scientific research applications, including:

Chemistry: O-11 is used as a model compound to study the effects of oxygen substitution in fatty acids.

Industry: O-11 can be used in the development of new drugs and treatments for parasitic infections.

Mécanisme D'action

Target of Action

10-Propoxydecanoic acid, also known as compound 011, is a toxic myristate analog . The primary target of this compound is the Trypanosoma brucei , the protozoan parasite responsible for African sleeping sickness .

Mode of Action

The compound interacts with its target by inhibiting the incorporation of a single myristate into the GPI anchor of the variant surface glycoprotein (VSG), a protein critical for evading the host immune response .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the trypanosoma brucei parasite by interfering with the myristate incorporation process .

Pharmacokinetics

It is known that the compound exhibits an ic50 value of 14μm on ketri 243 , indicating its potency.

Result of Action

The result of the action of 10-Propoxydecanoic acid is the effective killing of the Trypanosoma brucei parasite. It exhibits a lethal dose 50 (LD50) of less than 1 μM in a cell culture assay .

Action Environment

It is known that the compound is stored at room temperature in continental us , which may suggest that it is stable under normal environmental conditions.

Analyse Biochimique

Biochemical Properties

10-Propoxydecanoic acid has been found to be highly effective and selective at killing Trypanosoma brucei, the protozoan parasite responsible for African sleeping sickness . The toxic effects of 10-Propoxydecanoic acid appear to be caused by its ability to inhibit the incorporation of a single myristate into the GPI anchor of the variant surface glycoprotein (VSG), a protein critical for evading the host immune response .

Cellular Effects

In cellular assays, 10-Propoxydecanoic acid has shown an LD50 of less than 1 μM, indicating its potent cytotoxicity . It exhibits essentially no anti-fungal activity when assayed using C. neoformans, but does have a minor inhibitory effect on HIV-1 replication in T-lymphocytes .

Molecular Mechanism

The molecular mechanism of action of 10-Propoxydecanoic acid involves the inhibition of the incorporation of a single myristate into the GPI anchor of the variant surface glycoprotein (VSG) . This inhibition disrupts the function of VSG, a protein critical for evading the host immune response, leading to the death of Trypanosoma brucei .

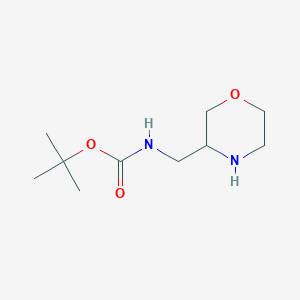

Méthodes De Préparation

La synthèse de O-11 implique la modification de l'acide myristique. Le groupe méthylène en position 11 est remplacé par un atome d'oxygène. Cela peut être réalisé par différentes voies synthétiques, notamment :

Oxydation de l'acide myristique : L'acide myristique peut être oxydé pour introduire un atome d'oxygène à la position souhaitée.

Transmétallation : Ceci implique la réaction d'un métal électropositif avec un hydrocarbure halogéné pour former le composé souhaité.

Métathèse : Cette voie synthétique implique la réaction d'un composé organométallique avec un halogénure binaire.

Analyse Des Réactions Chimiques

O-11 subit diverses réactions chimiques, notamment :

Oxydation : O-11 peut être oxydé davantage pour former différents produits en fonction des conditions de réaction.

Réduction : Les réactions de réduction peuvent convertir O-11 en ses formes précurseurs.

Substitution : L'atome d'oxygène dans O-11 peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

O-11 a plusieurs applications de recherche scientifique, notamment :

Chimie : O-11 est utilisé comme composé modèle pour étudier les effets de la substitution d'oxygène dans les acides gras.

Industrie : O-11 peut être utilisé dans le développement de nouveaux médicaments et traitements contre les infections parasitaires.

5. Mécanisme d'action

Le mécanisme d'action de O-11 implique sa capacité à inhiber l'incorporation d'un seul myristate dans l'ancre glycosylphosphatidylinositol (GPI) de la glycoprotéine de surface variante (VSG) dans Trypanosoma brucei . Cette inhibition perturbe la capacité du parasite à échapper à la réponse immunitaire de l'hôte, ce qui entraîne sa mort. Les cibles moléculaires et les voies impliquées comprennent les enzymes responsables de la synthèse de l'ancre GPI et la protéine VSG elle-même.

Comparaison Avec Des Composés Similaires

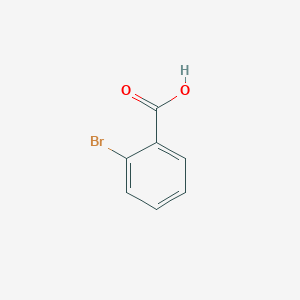

O-11 est unique en raison de la substitution d'oxygène en position 11 de la molécule d'acide myristique. Les composés similaires comprennent :

Acide myristique : Le composé parent de O-11, qui n'a pas la substitution d'oxygène.

Acide laurique : Un acide gras à 12 atomes de carbone ayant des propriétés similaires mais sans la substitution d'oxygène.

Acide palmitique : Un acide gras à 16 atomes de carbone qui partage certaines similitudes structurelles avec O-11.

L'unicité de O-11 réside dans sa toxicité sélective envers Trypanosoma brucei et sa capacité à inhiber la synthèse de l'ancre GPI, ce qui n'est pas observé dans les composés similaires énumérés ci-dessus.

Propriétés

IUPAC Name |

10-propoxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAJJQTYQHRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922918 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-00-5, 119290-12-9 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Propoxy)decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

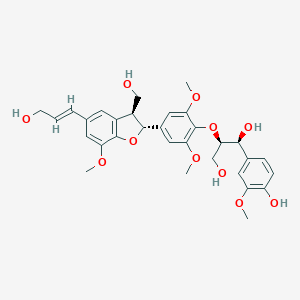

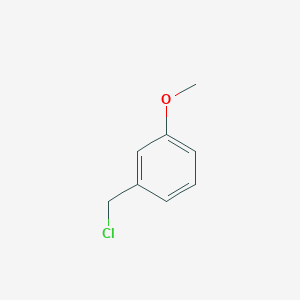

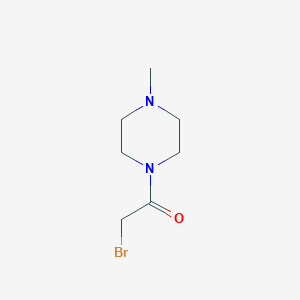

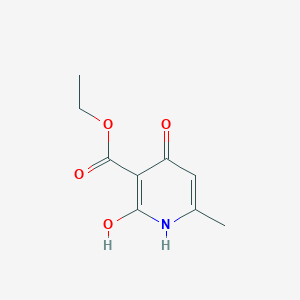

Feasible Synthetic Routes

Q1: What makes 10-propoxydecanoic acid a potential anti-parasitic agent?

A: 10-Propoxydecanoic acid is a heteroatom-containing analog of myristic acid, a saturated fatty acid crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. In the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, the variant surface glycoprotein (VSG) relies on a GPI anchor containing exclusively myristate. [] 10-Propoxydecanoic acid disrupts this process by acting as a myristate analog, interfering with GPI biosynthesis and ultimately impacting parasite viability. [, ]

Q2: How does the structure of 10-propoxydecanoic acid contribute to its activity against Trypanosoma brucei?

A: While similar in chain length to myristate, 10-propoxydecanoic acid exhibits a lower hydrophobicity due to the presence of an oxygen atom replacing a methylene group. [] Research suggests that the selectivity of fatty acid incorporation into the GPI anchor depends on chain length rather than hydrophobicity. [] Therefore, 10-propoxydecanoic acid can compete with myristate during GPI biosynthesis, leading to the formation of dysfunctional anchors and disrupting VSG expression in Trypanosoma brucei. [, ]

Q3: Is 10-propoxydecanoic acid selectively toxic towards parasites?

A: Studies have shown that 10-propoxydecanoic acid exhibits selective toxicity towards Trypanosoma brucei while demonstrating low toxicity in mammalian cells. [] This selectivity makes it a promising candidate for the development of novel anti-parasitic therapies. Further research exploring the detailed mechanisms of uptake, metabolism, and incorporation of 10-propoxydecanoic acid in both parasite and mammalian cells is crucial to understand and exploit this selective toxicity. []

Q4: Beyond Trypanosoma brucei, what other applications are being explored for 10-propoxydecanoic acid and similar myristate analogs?

A: Research indicates that myristate analogs, including 10-propoxydecanoic acid, can inhibit the replication of certain retroviruses like HIV-1 and Moloney murine leukemia virus (MoMLV). [, ] These viruses rely on the myristoylation of their gag polyprotein precursors for assembly, a process that can be disrupted by the incorporation of myristate analogs. [, ] This highlights the potential of myristate analogs as broad-spectrum antiviral agents, although further research is needed to optimize their efficacy and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.